Cas no 83227-42-3 (Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-)
83227-42-3 structure
Product Name:Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-
CAS-nummer:83227-42-3
MF:C13H9Cl2NO
MW:266.122661352158
CID:675644
PubChem ID:13488634
Update Time:2025-04-19
Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-
- 1-(2,4-dichlorophenyl)-2-pyridin-3-ylethanone
- 1-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)ethan-1-one
- 2',4'-dichloro-2-(3-pyridyl)-acetophenone
- 2',4'-dichloro-2-(3-pyridyl)acetophenone
- CGZQCZNRBCLEOH-UHFFFAOYSA-N
- SCHEMBL2790346
- DTXSID70542028
- 83227-42-3
-
- Inchi: 1S/C13H9Cl2NO/c14-10-3-4-11(12(15)7-10)13(17)6-9-2-1-5-16-8-9/h1-5,7-8H,6H2
- InChI-sleutel: CGZQCZNRBCLEOH-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1C(CC1C=NC=CC=1)=O)Cl
Berekende eigenschappen
- Exacte massa: 265.0061193g/mol
- Monoisotopische massa: 265.0061193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 272
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 30Ų
Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)- Gerelateerde literatuur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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